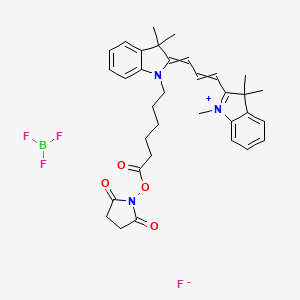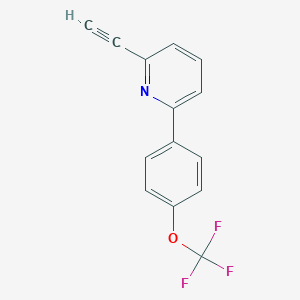
Etoposide phosphate disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoposide phosphate disodium is a water-soluble prodrug of etoposide, a semisynthetic derivative of podophyllotoxin. It is widely used as a chemotherapeutic agent for treating various types of cancer, including testicular cancer, small cell lung cancer, lymphoma, leukemia, and glioblastoma multiforme . This compound is preferred in clinical settings due to its improved solubility and ease of administration compared to etoposide .
準備方法
Synthetic Routes and Reaction Conditions: Etoposide phosphate disodium is synthesized by coupling dibenzyl 4’-demethyl-4-epipodophyllotoxin-4’-phosphate with 2,3-di-O-benzyl-4,6-O-ethylidene-α,β-D-glucopyranose in a solvent . The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of intermediates and the final product.
Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the stability and purity of the compound . The final product is formulated as an intravenous infusion solution, which is stable for at least 7 days at 32°C and 31 days at 4°C and 23°C .
化学反応の分析
Types of Reactions: Etoposide phosphate disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form complexes with topoisomerase II and DNA, leading to DNA strand breaks and inhibition of DNA synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, protective groups, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound include DNA-topoisomerase II complexes and fragmented DNA strands. These products are crucial for the compound’s antitumor activity .
科学的研究の応用
Etoposide phosphate disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying DNA-topoisomerase interactions and the mechanisms of DNA damage . In biology, it is used to investigate the cellular responses to DNA damage and the pathways involved in apoptosis . In medicine, this compound is a key component of various chemotherapeutic regimens for treating cancer . In industry, it is used in the development of new anticancer drugs and formulations .
作用機序
Etoposide phosphate disodium exerts its effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division . The compound forms a complex with topoisomerase II and DNA, leading to the stabilization of DNA strand breaks and inhibition of DNA re-ligation . This results in the accumulation of DNA damage, which triggers apoptosis in cancer cells .
類似化合物との比較
Etoposide phosphate disodium is chemically similar to teniposide, another podophyllotoxin derivative used as an anticancer agent . Both compounds inhibit topoisomerase II and induce DNA damage, but this compound is preferred due to its improved solubility and ease of administration . Other similar compounds include podophyllotoxin and its derivatives, which also exhibit antitumor activity by targeting topoisomerase II .
List of Similar Compounds:- Teniposide
- Podophyllotoxin
- Podophyllotoxin derivatives
This compound stands out due to its enhanced solubility and clinical efficacy, making it a valuable tool in cancer therapy .
特性
分子式 |
C29H33NaO16P |
|---|---|
分子量 |
691.5 g/mol |
InChI |
InChI=1S/C29H33O16P.Na/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35;/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35);/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+;/m1./s1 |
InChIキー |
DHNSYXRVPMCTTP-CFIJAROYSA-N |
異性体SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14764415.png)
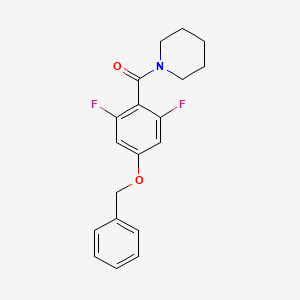
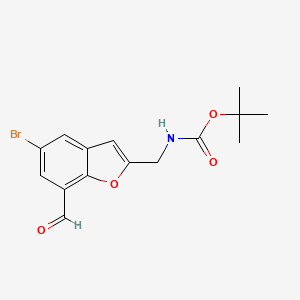

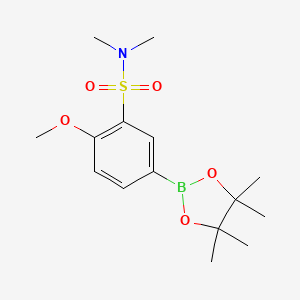
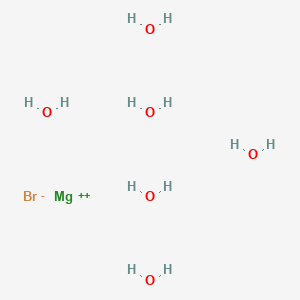
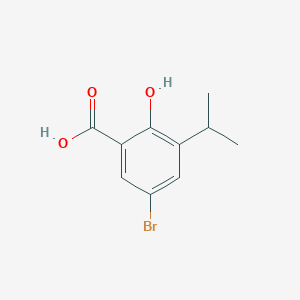
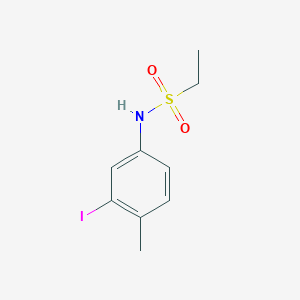
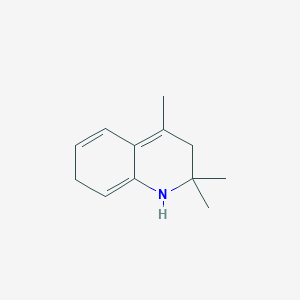
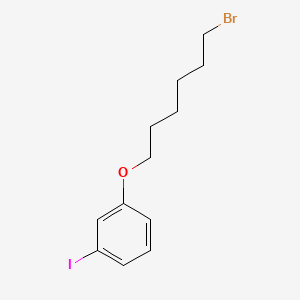
![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

